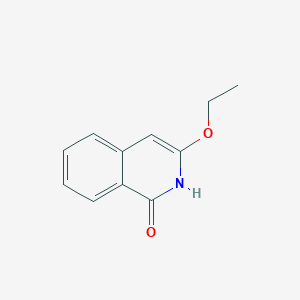

3-Ethoxy-1(2H)-isoquinolinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59048-51-0 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-ethoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-7-8-5-3-4-6-9(8)11(13)12-10/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

GEKAPQIDSDEPOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 3 Ethoxy 1 2h Isoquinolinone

Classical and Established Synthetic Approaches to the 1(2H)-Isoquinolinone Core

The foundational 1(2H)-isoquinolinone ring system can be assembled through various established synthetic strategies. These methods generally involve the formation of the heterocyclic ring through cyclization reactions or the modification of a pre-existing isoquinoline (B145761) framework.

Cyclization Reactions for Isoquinolinone Ring Formation

Cyclization reactions represent a cornerstone in the synthesis of isoquinolinones. These methods typically involve the formation of the heterocyclic ring from acyclic precursors. A variety of starting materials and reaction conditions have been employed to achieve this transformation.

One classical approach involves the cyclodehydration of N-formyl-2-phenyl-acetamides. google.com This method provides a direct route to the 2H-3-isoquinolone core. The reaction of 2-halobenzonitriles with ketones, promoted by a base like potassium tert-butoxide, followed by a copper-catalyzed cyclization, also yields isoquinolone derivatives. organic-chemistry.org Another strategy utilizes the intramolecular cyclization of 2-acylphenylacetonitriles under strongly acidic conditions to afford 1-substituted 2H-isoquinolin-3-ones. researchgate.net

Furthermore, the condensation of homophthalic anhydrides with azomethines has been a familiar route to 4-carboxy-substituted 1(2H)-isoquinolones. researchgate.net A two-step synthesis involving a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by a platinum-catalyzed nitrile hydrolysis and cyclization, offers a facile route to 3,4-unsubstituted isoquinolin-1(2H)-ones. organic-chemistry.org

Modifications of Pre-existing Isoquinolinone Systems

An alternative to de novo synthesis is the modification of an already formed isoquinolinone or isoquinoline structure. For instance, isoquinoline N-oxides can be synthesized through an oxime-directed C–H activation–annulation reaction under palladium-catalyzed conditions. thieme-connect.com These N-oxides can potentially be converted to the corresponding isoquinolinones.

The amination of 1,4-dihydroisoquinolin-3(2H)-one serves as a key starting point for producing 3-aminodihydroisoquinoline derivatives, which can be further modified. sci-hub.se Additionally, structural modifications of 3-arylisoquinolinones have been explored to create more complex heterocyclic systems. researchgate.net

Modern Catalytic Syntheses of 3-Ethoxy-1(2H)-isoquinolinone Analogues

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, including isoquinolinones. These modern methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling and Annulation Strategies

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed in the synthesis of isoquinolinone derivatives. mdpi.commdpi.com These metals catalyze coupling and annulation reactions that efficiently construct the heterocyclic core.

Palladium catalysis has emerged as a powerful tool for C-H activation and subsequent cyclization to form isoquinolinones. rsc.orgorganic-chemistry.org A notable strategy involves the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters, which yields 3,4-substituted hydroisoquinolones. mdpi.comresearchgate.net This reaction proceeds with high regioselectivity under relatively mild conditions. mdpi.com The proposed catalytic cycle begins with the coordination of palladium(II) to the N-methoxybenzamide, followed by C–H activation to form a five-membered cyclopalladated intermediate. Subsequent coordination and insertion of the allenoic acid ester, followed by reductive elimination, affords the product and regenerates the active palladium catalyst. mdpi.com

Another palladium-catalyzed approach involves the annulation of N-sulfonyl amides and allylbenzenes, which proceeds through a C(sp2)–H allylation/aminopalladation/β-H elimination/isomerization sequence to construct isoquinolinones. organic-chemistry.org This method utilizes air as the terminal oxidant, enhancing its environmental friendliness. organic-chemistry.org The reaction conditions for these palladium-catalyzed syntheses are summarized in the table below.

| Catalyst | Co-oxidant/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CH₃CN)₂Cl₂ | Ag₂CO₃, DIPEA | Toluene | 85 | 53-87 | mdpi.com |

| Pd(TFA)₂ | Cu(OAc)₂ | p-Xylene | 110 | up to 96 | organic-chemistry.org |

| Pd/C | - | - | - | Good | researchgate.net |

Table 1: Reaction Conditions for Palladium-Catalyzed Isoquinolinone Synthesis

Copper catalysis provides a cost-effective and practical alternative for the synthesis of isoquinolinones. Copper-catalyzed tandem C-C/C-O coupling of 2-iodo-N-phenyl benzamides with acyclic 1,3-diketones is an efficient method for synthesizing isocoumarin (B1212949) derivatives, and when cyclic diketones are used, isoquinolinone derivatives are obtained. organic-chemistry.org This reaction proceeds through the formation of a copper(I) complex, followed by oxidative addition, nucleophilic attack, and reductive elimination. organic-chemistry.org

Furthermore, a copper-catalyzed one-pot synthesis of C-4 sulfonated isoquinolin-1(2H)-ones has been developed from the reaction of substituted 2-bromobenzamides with sulfonylacetonitriles. researchgate.net This method represents the first example of synthesizing sulfone-containing heterocycles via a transition-metal-catalyzed Ullmann-type coupling using sulfonylacetonitriles. researchgate.net Copper-mediated oxidative functionalization of C(sp3)–H bonds with isoquinolines has also been achieved to prepare N-alkyl (benzyl) isoquinolin-1(2H)-ones. acs.org A summary of copper-mediated isoquinolinone syntheses is provided in the table below.

| Catalyst | Base/Additive | Solvent | Reaction Type | Reference |

| CuI | Cs₂CO₃ | DMSO/DMF | Tandem C-C/C-O Coupling | organic-chemistry.org |

| Cu Catalyst | Na₂CO₃, Ligand | DMSO | Ullmann-type Coupling | researchgate.net |

| Copper-Mediated | - | - | Oxidative C(sp3)–H Functionalization | acs.org |

Table 2: Copper-Mediated Syntheses of Isoquinolinone Derivatives

Organocatalytic and Metal-Free Synthetic Protocols

The construction of the isoquinolinone framework, the core of this compound, can be achieved through synthetic protocols that avoid the use of transition metals. These methods are gaining traction due to their cost-effectiveness, lower toxicity, and simplified purification procedures.

One notable metal-free approach involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This method facilitates the creation of 3-aminoisoquinolines, which can serve as precursors to isoquinolinone derivatives. researchgate.net The reaction proceeds efficiently without any catalyst or additive, driven by thermal conditions in a suitable solvent like 1,2-dichloroethane, and is proposed to involve a key ketenimine intermediate. researchgate.net

Another significant metal-free strategy utilizes readily available starting materials, such as 2-(2-oxo-2-aryl/alkylethyl)benzonitriles, which react with various primary and secondary amines in an aqueous medium. chemrxiv.orgresearchgate.net This protocol is operationally simple and proceeds without the need for any acid, base, or metal catalyst to construct diversified aminated isoquinoline frameworks. chemrxiv.orgresearchgate.net The high regioselectivity and functional group tolerance make it a versatile route for accessing the core structure, which can subsequently be converted to the desired isoquinolinone. chemrxiv.org

Introduction of the Ethoxy Group: Specific Methodologies

The introduction of the C-3 ethoxy group is a critical step in the synthesis of the target molecule. This can be accomplished through either direct ethoxylation of a pre-formed isoquinolinone core or by incorporating the ethoxy moiety into a precursor prior to the final ring-closing reaction.

Direct Ethoxylation Strategies

Direct ethoxylation typically involves the conversion of the lactam functionality in an isoquinolinone precursor into a more reactive group, followed by nucleophilic substitution with an ethoxide source. The lactam-lactim tautomerism of the isoquinolinone ring allows for such reactivity. A common strategy is the transformation of a parent isoquinolin-3(2H)-one into a 3-halo or 3-alkoxy derivative. sci-hub.se

For instance, 1,4-dihydroisoquinolin-3(2H)-one can be converted into an intermediate such as 3-chloro-1,4-dihydroisoquinoline hydrochloride. sci-hub.se This activated intermediate readily reacts with sodium ethoxide or ethanol (B145695) to yield the corresponding 3-ethoxy derivative. sci-hub.se This two-step sequence leverages the enhanced electrophilicity of the C-3 position after converting the hydroxyl of the lactim tautomer into a better leaving group.

Precursor Functionalization and Subsequent Cyclization

An alternative and often highly efficient strategy involves designing a synthetic route where the ethoxy group is part of one of the starting materials before the final cyclization step. This approach builds the heterocyclic ring with the desired C-3 substituent already in place.

A novel method for constructing isoquinoline scaffolds starts from pyridine (B92270) derivatives, which react with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. bohrium.com This concise approach assembles the multicyclic isoquinoline system with the ethoxy group incorporated from the outset, tolerating a wide range of functional groups. bohrium.com While this specific example leads to a different substitution pattern, the principle of using an ethoxy-containing building block is a key strategic element for the synthesis of this compound. Another conceptual pathway involves the cyclization of functionalized benzene (B151609) derivatives, such as 2-cyanophenylacetic acid or homophthalic anhydride, with reagents that can deliver the ethoxy group during the ring formation.

Derivatization Strategies for this compound

The this compound scaffold can be further modified at several positions to generate a library of analogues for various applications. The primary sites for functionalization are the nitrogen atom at the N-2 position and the carbon atoms of the heterocyclic and carbocyclic rings, particularly the C-4 position.

Functionalization at Nitrogen (N-2 Position)

The secondary amine nitrogen within the isoquinolinone ring is a prime site for substitution, most commonly through alkylation or acylation reactions. N-alkylation is typically achieved by treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), with polar aprotic solvents like dimethylformamide (DMF) being standard. osi.lvnih.gov For example, the N-alkylation of related hydroxyisoquinolinones has been successfully performed using reagents like tert-butyl bromoacetate (B1195939) with Cs₂CO₃ in DMF. nih.gov The reaction of 3-aminoisoquinolin-1(2H)-one derivatives with alkylating agents in the presence of NaH also shows that substitution occurs at the N-2 position. osi.lv

Table 1: Representative N-Alkylation Reactions on Related Isoquinolinone Scaffolds

| Starting Material | Reagent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Hydroxyisoquinolinone | tert-Butyl bromoacetate | Cs₂CO₃, DMF, 25 °C | N-alkylation product | nih.gov |

| 3-Aminoisoquinolin-1(2H)-one | Alkyl Halide | NaH | N-2 alkylated product | osi.lv |

| Isoquinolin-1-one | Benzyl Halide | Base | 2-Benzylisoquinolin-1-one | researchgate.net |

Substituent Introduction at Carbon Positions (C-4, C-X)

Functionalization at the carbon skeleton of this compound can be directed towards the C-4 position or the benzene ring (C-5, C-6, C-7, C-8). The C-4 position is particularly reactive due to its location adjacent to both the ring nitrogen and the C-3 ethoxy group, giving it enamine-like character.

This inherent reactivity allows for reactions with various electrophiles. While specific examples for this compound are not prevalent, related structures like isoquinoline-1,3(2H,4H)-diones undergo palladium-catalyzed cross-coupling reactions with aryl halides at the C-4 position. acs.org Furthermore, C-H activation provides a modern avenue for functionalization. Strategies for the C-4 selective functionalization of related heterocycles like pyridines and quinolines have been developed, often requiring specific catalysts or directing groups. mdpi.comnih.gov

For the benzene portion of the molecule, standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed. The regiochemical outcome of these substitutions will be governed by the directing effects of the amide and alkoxy substituents of the isoquinolinone core.

Table 2: Potential Carbon Functionalization Strategies

| Position | Reaction Type | Potential Reagents | Comment | Reference |

|---|---|---|---|---|

| C-4 | Arylation | Aryl Halide, Pd Catalyst | Analogous to reactions on isoquinoline-1,3-diones. | acs.org |

| C-4 | Heteroarylation | N-aminopyridinium salts, Base | Based on C4-selective arylation of pyridines. | nih.govfrontiersin.org |

| C-5/C-7 | Nitration | HNO₃/H₂SO₄ | Standard electrophilic aromatic substitution. | N/A |

| C-5/C-7 | Halogenation | NBS, NCS, or Br₂ | Standard electrophilic aromatic substitution. | N/A |

Green Chemistry Principles in this compound Synthesis Research

Key green chemistry principles being explored in the context of isoquinolinone synthesis, which are applicable to this compound, include the use of safer solvents, development of efficient catalytic systems, and the implementation of alternative energy sources to promote reactions.

One notable advancement in the green synthesis of precursors for this compound involves the use of solvent-free reaction conditions. For instance, the preparation of 3-ethoxycarbonyl-N-substituted isoquinolinium salts, which are direct precursors, has been achieved through a solvent-less procedure. This method not only eliminates the need for potentially harmful organic solvents but also simplifies the work-up process, thereby reducing waste generation.

The choice of solvent is a critical aspect of green chemistry, with a push towards using more benign and sustainable options. wordpress.com In the synthesis of isoquinolines and their derivatives, water has been explored as a green reaction medium. nih.govsemanticscholar.org Copper-catalyzed intramolecular cyclization reactions in water have been successfully employed for the synthesis of isoquinolines, offering a more environmentally friendly alternative to traditional organic solvents. nih.govsemanticscholar.org Such approaches, if adapted for this compound, could significantly improve the green credentials of its synthesis.

Catalysis plays a pivotal role in the development of green synthetic methods for isoquinolinones. The use of transition-metal catalysts, such as copper, rhodium, and palladium, has been shown to facilitate the construction of the isoquinolinone scaffold with high efficiency and selectivity. conicet.gov.ar These catalytic systems often allow for milder reaction conditions and can lead to higher atom economy by minimizing the formation of byproducts. For example, copper-catalyzed α-arylation of ketones with 2-iodobenzamide (B1293540) under ultrasound irradiation represents a greener approach to isoquinolin-1(2H)-one derivatives. researchgate.net

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. Synthetic routes that proceed via cascade or one-pot reactions are particularly advantageous in this regard. beilstein-journals.org Research into multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds like isoquinolinones highlights a promising avenue for improving atom economy and reducing the number of synthetic steps. beilstein-journals.org

Energy efficiency is another key consideration. The use of alternative energy sources such as ultrasound and microwave irradiation has been shown to accelerate reaction times and reduce energy consumption in the synthesis of isoquinolinone derivatives. researchgate.netresearchgate.net These techniques can often lead to higher yields and cleaner reaction profiles compared to conventional heating methods.

The table below summarizes the application of various green chemistry principles in the synthesis of isoquinolinone derivatives, which could be potentially applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Isoquinolinone Synthesis | Potential for this compound |

| Prevention of Waste | One-pot and multicomponent reactions to reduce intermediate isolation and purification steps. beilstein-journals.org | High potential by designing convergent synthetic strategies. |

| Atom Economy | Transition-metal catalyzed C-H activation and annulation reactions. researchgate.net | High potential through the use of catalytic cycles that minimize stoichiometric reagents. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and catalysts. | Moderate potential, dependent on the development of new, less hazardous catalysts. |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule. | N/A |

| Safer Solvents and Auxiliaries | Use of water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. nih.govresearchgate.netsemanticscholar.org | High potential, particularly through the adoption of aqueous or solvent-free methods. |

| Design for Energy Efficiency | Application of microwave and ultrasound irradiation to reduce reaction times and energy input. researchgate.netresearchgate.net | High potential, as these methods are well-suited for heterocyclic synthesis. |

| Use of Renewable Feedstocks | Limited research in the context of isoquinolinone synthesis. | Low to moderate potential in the near term, pending advances in biomass conversion. |

| Reduce Derivatives | Protecting-group-free synthesis strategies. | Moderate potential, requiring the development of highly selective catalysts. |

| Catalysis | Use of transition-metal (Cu, Rh, Pd) and organocatalysts to improve efficiency and selectivity. conicet.gov.ar | High potential, with ongoing research into new and more efficient catalysts. |

| Design for Degradation | Not typically a primary focus in the synthesis of stable pharmaceutical intermediates. | N/A |

| Real-time analysis for Pollution Prevention | In-situ monitoring of reactions to optimize conditions and minimize byproduct formation. | Moderate potential with the integration of process analytical technology (PAT). |

| Inherently Safer Chemistry for Accident Prevention | Use of less volatile and flammable solvents, and milder reaction conditions. | High potential through the adoption of greener solvents and energy-efficient methods. |

Reactivity, Transformations, and Mechanistic Insights of 3 Ethoxy 1 2h Isoquinolinone

Nucleophilic and Electrophilic Reactions of the 1(2H)-Isoquinolinone System

The reactivity of the isoquinolinone core is multifaceted, with sites susceptible to both nucleophilic and electrophilic attack. The electron distribution within the heterocyclic ring, influenced by the nitrogen heteroatom and the carbonyl group, governs its interaction with various reagents.

While 3-Ethoxy-1(2H)-isoquinolinone itself exists predominantly in the lactam form and does not possess a permanent C=N iminium bond, this functional group is a key feature in closely related isoquinolinium salts. The study of these salts provides critical insight into the electrophilic nature of the C-1 position of the isoquinoline (B145761) ring system. N-alkylation of isoquinolines, particularly those with an electron-attracting group like a carboxyl function at C-3, generates stable isoquinolinium salts containing a polarized C=N double bond (iminium ion). nih.gov

This C-1 position is highly electrophilic and susceptible to regioselective 1,2-addition by a variety of nucleophiles. nih.govresearchgate.net Research on 3-ethoxycarbonyl-N-alkyl-isoquinolinium salts has demonstrated facile additions of organometallic reagents, alcoholates, and hydrides. nih.govmdpi.com

For example, the reaction of 3-ethoxycarbonyl-2-benzyl isoquinolinium nonafluorobutanesulfonate with sodium methoxide in methanol results in the direct formation of methyl 1-methoxy-1,2-dihydroisoquinoline-3-carboxylate in 80% yield. nih.gov This transformation involves the regioselective attack of the methoxide ion on the C-1 iminium carbon. nih.gov Similarly, various organolithium and Grignard reagents add to this position, providing a valuable synthetic route to novel 1,2-disubstituted 1,2-dihydroisoquinolines. nih.govresearchgate.net The general reactivity of the imine-like bond is comparable to that of a carbonyl group, though typically less reactive due to the lower electronegativity of nitrogen compared to oxygen. redalyc.org

| Isoquinolinium Salt Derivative | Nucleophile | Product | Yield |

|---|---|---|---|

| 3-Ethoxycarbonyl-2-benzyl isoquinolinium salt | Sodium Methoxide (MeONa) | Methyl 1-methoxy-1,2-dihydroisoquinoline-3-carboxylate | 80% |

| 3-Ethoxycarbonyl-2-benzyl isoquinolinium salt | Grignard Reagents (RMgX) | 1,2-Disubstituted 1,2-dihydroisoquinoline-3-carboxylates | Good |

| 3-Ethoxycarbonyl-2-ethoxycarbonylmethyl isoquinolinium salt | Sodium Borohydride (B1222165) (NaBH4) | Ethyl 2-ethoxycarbonylmethyl-1,2-dihydroisoquinoline-3-carboxylate | 89% |

The 1(2H)-isoquinolinone core contains a lactam, which is a cyclic amide. The carbonyl group at the C-1 position is a key site of reactivity. The reactivity of this carbonyl is modulated by amide resonance, where the lone pair of electrons on the adjacent nitrogen atom is delocalized into the C=O bond. youtube.com This resonance stabilization makes the lactam carbonyl less electrophilic and generally less reactive than the carbonyl of a ketone or aldehyde. youtube.com

However, the lactam carbonyl still undergoes nucleophilic attack, particularly with strong nucleophiles or under conditions that activate the carbonyl group. nih.gov For instance, in the presence of a nucleophile, the serine residue of certain enzymes can attack the lactam carbonyl, leading to a stable acyl-enzyme complex. nih.gov While much of the research focuses on the highly strained β-lactam ring found in antibiotics like penicillin, the fundamental principles of nucleophilic attack on the carbonyl carbon apply to the six-membered lactam ring of the isoquinolinone system as well. nih.govkhanacademy.org

Rearrangement and Ring-Opening/Closing Reactions

The isoquinolinone scaffold is capable of undergoing significant structural modifications through rearrangement and ring-opening/closing cascades. These transformations are often driven by the formation of more stable intermediates or products and can be initiated by thermal, acidic, or basic conditions.

Studies on related isoquinolinone derivatives have revealed pathways for skeletal rearrangement. For example, some 4-hydroxyisoquinoline-3-carboxylate derivatives are known to decompose in solution. semanticscholar.org This process can involve tautomerization, hydroxylation at C-3, and a subsequent α-ketol type rearrangement. semanticscholar.org This type of rearrangement is characterized by the intramolecular migration of a group, such as an ethoxycarbonyl group, from a carbinol carbon to an adjacent carbonyl carbon, often catalyzed by acid or base. semanticscholar.org

Synthetic strategies for constructing the 1(2H)-isoquinolinone core often rely on ring-closing reactions. A variety of methods have been developed, including those that proceed via Curtius or Schmidt rearrangements to form the heterocyclic ring. researchgate.net Modern synthetic approaches have also employed palladium-catalyzed reductive cyclization and ring-opening cascades to build the isoquinoline skeleton. nih.govorganic-chemistry.org An illustrative example of a ring-opening/closing sequence is the synthesis of 4-hydroxy-1(2H)-isoquinolones from 2-methoxycarbonylstyrene oxide, which reacts with ammonia or amines to directly form the isoquinolone product. researchgate.net

Specific Transformations Involving the Ethoxy Moiety

The ethoxy group at the C-3 position is a key functional handle that can participate in its own unique set of reactions, including thermal eliminations and oxidative degradation.

While direct pyrolytic studies on this compound are not extensively documented, detailed computational studies have been performed on the closely related isomer, 3-ethoxyisoquinoline (B8764572). scienceopen.comarxiv.orgnih.gov The pyrolysis of ethoxy-substituted heteroaromatics is known to proceed via a unimolecular elimination of ethylene (B1197577). nih.gov

In the case of 3-ethoxyisoquinoline, theoretical calculations show that the thermal decomposition proceeds through a concerted, six-membered transition state to eliminate ethylene and produce the more stable keto tautomer, isoquinolin-3(2H)-one. scienceopen.comnih.gov This pathway is both kinetically and thermodynamically favored over a competing pathway that would form the enol tautomer via a more strained four-membered transition state. scienceopen.comnih.gov The activation energy for the formation of the keto product is significantly lower than for the enol. nih.govresearchgate.net This pyrolytic elimination is a general reaction for alkoxy heteroaromatics and serves as a method for their gas-phase degradation. nih.govrsc.org

| Starting Compound (Isomer) | Product | Transition State | Activation Energy (kcal/mol) | Pathway |

|---|---|---|---|---|

| 1-Ethoxyisoquinoline (1-EisoQ) | 1(2H)-Isoquinolinone (Keto) | Six-membered | 47.2 | Favored |

| 1-Ethoxyisoquinoline (1-EisoQ) | 1-Hydroxyisoquinoline (Enol) | Four-membered | 65.5 | Disfavored |

| 3-Ethoxyisoquinoline (3-EisoQ) | 3(2H)-Isoquinolinone (Keto) | Six-membered | ~48-50 | Favored |

The ethoxy group, like other alkyl ether substituents on aromatic rings, is susceptible to oxidative degradation. The benzylic-like position of the methylene (B1212753) group adjacent to the ring system makes it prone to attack. The mechanism of degradation can be initiated by radical species, such as those present in atmospheric conditions or generated by chemical oxidants. libretexts.org

A plausible degradation pathway involves the abstraction of a hydrogen atom from the methylene group of the ethoxy moiety (-O-CH₂ -CH₃) by a radical. This generates a carbon-centered radical, which can then react with molecular oxygen to form a peroxy radical. Subsequent intramolecular reactions or reactions with other atmospheric species can lead to the cleavage of the side chain. This can result in the formation of smaller carbonyl compounds, such as formaldehyde or acetaldehyde, and the modification of the substituent on the isoquinolinone ring, potentially leading to a hydroxyl or carbonyl group at the C-3 position. While the aromatic rings themselves are generally stable, oxidative degradation can lead to ring cleavage under harsh conditions. researchgate.net

Investigating Reaction Mechanisms through Experimental and Computational Approaches

The elucidation of reaction mechanisms involving this compound is achieved through a combination of computational modeling and experimental studies. These approaches provide a molecular-level understanding of the compound's reactivity, focusing on the energetics of reaction pathways and the transient species that govern the transformations.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), has been instrumental in analyzing the mechanisms of reactions involving ethoxyisoquinolines. A key reaction studied is the unimolecular thermal decomposition of 3-ethoxyisoquinoline, which serves as a model for understanding the stability and reactivity of the ethoxy group. This pyrolytic elimination of ethylene can proceed through two distinct pathways, leading to either the keto tautomer (1(2H)-isoquinolinone) or the enol tautomer (1-hydroxyisoquinoline).

The two pathways are distinguished by their transition state geometries:

Keto Tautomer Formation : This pathway proceeds via a six-membered cyclic transition state, which is generally lower in energy due to its stable, chair-like conformation.

Enol Tautomer Formation : This pathway involves a more constrained, four-membered transition state, which results in a significantly higher energy barrier.

Theoretical calculations have determined the energy profiles for these competing reactions. Studies using the CBS-QB3 composite method, for instance, provide precise values for the activation energies and reaction enthalpies. These calculations consistently show that the decomposition of 3-ethoxyisoquinoline to yield the keto form (1(2H)-isoquinolinone) is both kinetically and thermodynamically more favorable than the formation of the enol tautomer. The lower free energy barrier for the six-membered transition state is the primary reason for this preference.

In the gas phase, the hydroxy form of 3-ethoxyisoquinoline is more stable than its corresponding keto tautomer. nih.gov The rate of these pyrolytic reactions, which are unimolecular and homogeneous, is influenced by temperature and pressure, with rates increasing as pressure rises up to 1 atm. nih.gov

| Reactant | Product | Transition State Geometry | Free Energy Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 1-Ethoxyisoquinoline | Keto Tautomer | Six-membered ring | 47.2 | 11.5 | nih.gov |

| 1-Ethoxyisoquinoline | Enol Tautomer | Four-membered ring | 65.5 | 15.9 | nih.gov |

Intermediate Detection and Characterization

The direct experimental detection and characterization of reaction intermediates for transformations involving this compound are not extensively detailed in the reviewed literature. While mechanistic studies of related isoquinoline and isoquinolinone syntheses propose various transient species, such as iodane intermediates, nitrenium ions, and zwitterions, specific evidence for such intermediates in the reactions of this compound is not provided in the search results. Elucidating these short-lived species would require specialized spectroscopic techniques and trapping experiments tailored to the specific reaction under investigation.

Biological Activities and Molecular Mechanisms Pre Clinical Research Focus

Enzyme Inhibition Profiles of 3-Ethoxy-1(2H)-isoquinolinone and Analogues

The structural framework of isoquinolinone has served as a versatile template for the design of inhibitors targeting a range of enzymes critical to cellular function and disease progression.

Phosphodiesterase (PDE) Inhibition Research

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Their inhibition has been a successful strategy for the treatment of various conditions. Research into isoquinolinone derivatives has revealed their potential as PDE inhibitors. For instance, a series of 4-aryl-1-isoquinolinone derivatives have been designed and synthesized as novel, potent, and selective inhibitors of phosphodiesterase 5 (PDE5).

Cytochrome c Oxidase (CcO) Inhibition Studies

Cytochrome c oxidase (CcO), or complex IV, is the terminal enzyme of the mitochondrial respiratory electron transport chain and plays a vital role in cellular energy metabolism. nih.gov The inhibition of CcO can disrupt cellular respiration and has been investigated as a potential therapeutic strategy in diseases with altered metabolism, such as cancer. nih.gov While direct studies on this compound are not prevalent in the reviewed literature, the broader class of isoquinoline (B145761) derivatives has been explored for various biological activities. The potential for isoquinoline-based compounds to interact with mitochondrial targets warrants further investigation into their effects on CcO. nih.gov

Kinase Inhibition (e.g., Aurora Kinase, VEGFR-2)

Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinolinone scaffold has been utilized to develop inhibitors for several important kinases.

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. frontiersin.org Their overexpression is common in various human tumors, making them attractive targets for anticancer drug development. frontiersin.org Substituted isoquinolines have been designed to be highly potent and selective inhibitors of Aurora A kinase. aacrjournals.org For example, some isoquinoline aminopyrazole derivatives have been developed as Aurora kinase inhibitors for the treatment of cancer. univ.kiev.ua

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. nih.gov A series of 2,3-diaryl isoquinolinone derivatives have demonstrated significant antiproliferative activity against MCF-7 breast cancer cells and potential anti-angiogenesis effects in vivo through mechanisms dependent on Estrogen Receptor alpha (ERα) and VEGFR-2.

Below is a table summarizing the kinase inhibitory activities of selected isoquinolinone analogues.

| Compound Class | Target Kinase | Key Findings |

| Substituted isoquinolines | Aurora A | Designed as highly potent and selective inhibitors. aacrjournals.org |

| Isoquinoline aminopyrazole derivatives | Aurora Kinase | Developed for cancer treatment. univ.kiev.ua |

| 2,3-diaryl isoquinolinone derivatives | VEGFR-2 | Showed antiproliferative and anti-angiogenic effects. |

HIV-1 Integrase and Reverse Transcriptase Inhibition

The human immunodeficiency virus type 1 (HIV-1) relies on the enzymes integrase and reverse transcriptase for its replication.

HIV-1 Integrase Inhibition: HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. nih.gov A series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and evaluated as inhibitors of HIV-1 integrase. nih.gov Some of these compounds, particularly 4-pentyl and 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-diones, exhibited inhibitory activity at the low micromolar level. nih.gov Further modifications, such as the introduction of carboxamido chains at position 4 of the 2-hydroxyisoquinoline-1,3-dione scaffold, led to derivatives with low nanomolar IC50 values against HIV-1 integrase, comparable to the clinically used drug raltegravir. nih.gov

HIV-1 Reverse Transcriptase Inhibition: HIV-1 reverse transcriptase is another crucial enzyme that converts the viral RNA into DNA. While the primary focus for 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives was on integrase, they were also evaluated for their ability to inhibit the ribonuclease H (RNase H) domain of reverse transcriptase, though they showed poor inhibitory properties for this target. nih.gov

The following table presents data on the HIV-1 integrase inhibitory activity of some isoquinolinone derivatives.

| Compound Scaffold | Modification | HIV-1 Integrase Inhibition |

| 2-hydroxyisoquinoline-1,3(2H,4H)-dione | 4-pentyl and 4-(3-phenylpropyl) substitution | Low micromolar activity. nih.gov |

| 2-hydroxyisoquinoline-1,3(2H,4H)-dione | 4-carboxamido chain substitution | Low nanomolar IC50 values. nih.gov |

Phosphatase Inhibition (e.g., Cdc25B)

Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle, and their overexpression is linked to various cancers, making them a therapeutic target. nih.govfrontiersin.org Isoquinoline derivatives have been identified as inhibitors of these enzymes. For instance, some 3-anilinoisoquinolinone scaffolds have been evaluated for their ability to inhibit the in vitro phosphatase activity of recombinant human Cdc25B. univ.kiev.ua Additionally, the unsaturated 5H-benzo nih.govacs.orgimidazo[1,2-b]isoquinolin-1-one has shown significant Cdc25B inhibition with an IC50 value of 5.3 μM. researchgate.net Natural products with an isoquinolinequinone structure, such as caulibugulone A, have also been identified as potent and selective inhibitors of Cdc25B phosphatase. mdpi.com

Anticancer Activity Research (in vitro and in vivo models)

The isoquinolinone core is a recurring motif in a multitude of compounds investigated for their anticancer potential. nih.gov These derivatives have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and pyroptosis. nih.govnih.gov

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were studied for their anticancer activity against a panel of 60 human cancer cell lines. univ.kiev.uauniv.kiev.ua The most effective compounds were those with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position of the isoquinoline ring. univ.kiev.uauniv.kiev.ua Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth with good selectivity. univ.kiev.ua

In other research, a novel 3-acyl isoquinolin-1(2H)-one derivative was found to induce G2 phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells. nih.gov This compound demonstrated potent anti-tumor effects in MCF-7 and MDA-MB-231 breast cancer cell lines without significant toxicity to normal human mammary epithelial cells. nih.gov The mechanism of action was linked to the suppression of CDK1 protein expression, upregulation of Bax, downregulation of Bcl-2, and activation of caspases. nih.gov

Furthermore, isoquinoline derivatives have been synthesized and evaluated for their ability to overcome multidrug resistance in cancer. acs.org Some isoquinolinequinone N-oxides have exhibited potent nanomolar GI50 values against human tumor cell lines, including multidrug-resistant ones. acs.org

The table below summarizes the in vitro anticancer activity of selected isoquinolinone analogues.

| Compound Analogue | Cancer Cell Line(s) | Key Findings |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 panel | Effective growth inhibition with good selectivity. univ.kiev.ua |

| 3-acyl isoquinolin-1(2H)-one derivative | MCF-7, MDA-MB-231 (Breast) | Induced G2 arrest, apoptosis, and pyroptosis. nih.gov |

| Isoquinolinequinone N-oxides | Various human tumor cell lines | Potent activity against sensitive and multidrug-resistant cells. acs.org |

In vivo studies have also provided evidence for the anticancer potential of isoquinolinone derivatives. For example, a series of 2,3-diaryl isoquinolinone derivatives showed potential anti-angiogenesis effects in vivo. Additionally, two novel isoquinoline derivatives demonstrated the ability to decrease tumor growth in a xenograft mouse model, which was associated with the downregulation of inhibitor of apoptosis proteins (IAPs). nih.gov

Cytotoxicity against Tumor Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic potential of isoquinolinone derivatives against various cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery, providing insights into the potency and selectivity of these compounds.

One study focused on a novel 3-acyl isoquinolin-1(2H)-one derivative, which demonstrated notable cytotoxicity against human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The cytotoxic effect was found to be concentration-dependent. nih.gov The research highlighted the potential of the isoquinolinone core in designing new antitumor agents. nih.gov

Another investigation into endogenous isoquinolines revealed that catechol isoquinolines were generally more toxic to human dopaminergic neuroblastoma SH-SY5Y cells than their non-catechol counterparts. nih.gov The most potent compound identified in this study was 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion [1,2-DMDHIQ+], an oxidation product of a parkinsonism-inducing isoquinoline. nih.gov

The table below summarizes the cytotoxic activities of selected isoquinoline derivatives against various tumor cell lines.

| Compound/Derivative | Cell Line | IC50 Value | Source |

| 3-acyl isoquinolin-1(2H)-one derivative | MCF-7 | Not specified | nih.gov |

| 3-acyl isoquinolin-1(2H)-one derivative | MDA-MB-231 | Not specified | nih.gov |

| 1,2-DMDHIQ+ | SH-SY5Y | Most potent among tested | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Multidrug Resistance (MDR) Reversal Studies

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). core.ac.uk Researchers have explored the potential of isoquinoline derivatives to reverse MDR.

Studies on a series of 1,2-disubstituted tetrahydroisoquinoline derivatives have shown their ability to inhibit P-gp. core.ac.uk Several of these compounds demonstrated a remarkable MDR-reversal effect, with some showing higher efficacy at lower concentrations compared to the control compound verapamil (B1683045). core.ac.uk The mechanism is believed to involve blocking the drug efflux function of P-gp. nih.gov

Similarly, a series of α-aryl-α-thioether-alkyl, -alkanenitrile, and -alkanecarboxylic acid methyl ester tetrahydroisoquinoline and isoindoline (B1297411) derivatives were synthesized and evaluated as MDR reversal agents. nih.gov Many of these compounds were more effective than verapamil in resensitizing MDR human colon carcinoma cells to bisantrene. nih.gov

The following table presents data on the MDR reversal activity of selected tetrahydroisoquinoline derivatives.

| Compound/Derivative | Cell Line | Activity | Source |

| 1,2-disubstituted tetrahydroisoquinolines | MCF-7/Adr | Significant P-gp inhibition | core.ac.uk |

| α-aryl-α-thioether tetrahydroisoquinolines | S1-B1-20 | More effective than verapamil | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

Inducing apoptosis (programmed cell death) and modulating the cell cycle are key mechanisms of action for many anticancer agents. Research has shown that isoquinolinone derivatives can influence these cellular processes.

A 3-acyl isoquinolin-1(2H)-one derivative was found to induce significant, concentration-dependent apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The percentage of apoptotic cells increased with higher concentrations of the compound. nih.gov This derivative also caused cell cycle arrest at the G2 phase. nih.gov The pro-apoptotic effects were linked to the mitochondria-mediated intrinsic apoptosis pathway. nih.gov

Studies on quinoline-N-oxide derivatives have also demonstrated apoptosis induction in human erythroleukemic K562 cells, which was preceded by a decrease in the concentration of nicotinamide (B372718) enzymes and activation of caspases-9 and -3. nih.gov

| Compound/Derivative | Cell Line | Effect | Source |

| 3-acyl isoquinolin-1(2H)-one | MCF-7, MDA-MB-231 | Apoptosis induction, G2 phase arrest | nih.gov |

| Quinoline-N-oxide derivatives | K562 | Apoptosis induction | nih.gov |

Anti-angiogenesis Effects (in vivo)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Inhibiting angiogenesis is a promising strategy in cancer therapy. While direct studies on this compound are limited, research on related structures provides insights.

Studies on sulphamoylated derivatives of 2-methoxyoestradiol have demonstrated potent in vivo anti-angiogenic activity in a Matrigel plug assay in mice. nih.gov These compounds significantly reduced neovascularization. nih.gov Another study on indenoisoquinoline derivatives, which are topoisomerase I inhibitors, observed anti-angiogenic properties through a significant decrease in vascular endothelial growth factor (VEGF) expression. mdpi.com

| Compound Class/Derivative | Model | Effect | Source |

| Sulphamoylated 2-methoxyoestradiol derivatives | Mouse Matrigel plug assay | Reduced neovascularization | nih.gov |

| Indenoisoquinoline derivatives | Mouse cornea model | Decrease of microvessel growth | mdpi.com |

Antimicrobial and Antifungal Investigations (in vitro)

Beyond their anticancer properties, isoquinolinone and its derivatives have been investigated for their potential as antimicrobial and antifungal agents.

Antibacterial Spectrum and Efficacy

The antibacterial activity of isoquinoline derivatives has been evaluated against a range of pathogenic bacteria. A series of tricyclic isoquinoline-based compounds were synthesized and tested for their antibacterial properties. mdpi.com Certain derivatives exhibited activity against Gram-positive pathogens. mdpi.com For instance, some compounds were effective against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com

The table below details the minimum inhibitory concentrations (MIC) of selected tricyclic isoquinoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Source |

| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 | mdpi.com |

| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 | mdpi.com |

| Tricyclic Isoquinoline Derivative 8f | Streptococcus pneumoniae | 32 | mdpi.com |

| Tricyclic Isoquinoline Derivative 8d | Enterococcus faecium | 128 | mdpi.com |

| Tricyclic Isoquinoline Derivative 8f | Enterococcus faecium | 64 | mdpi.com |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.

Antioomycete Activity against Phytopathogens

Certain isoquinolinone derivatives have also been explored for their efficacy against plant pathogens, specifically oomycetes, which can cause significant crop damage. In a study involving 59 synthesized derivatives of 3,4-dihydroisoquinolin-1(2H)-one, significant antioomycete activity was observed against Pythium recalcitrans. nih.gov One particular compound, I23, showed a higher in vitro potency against P. recalcitrans than the commercial agent hymexazol (B17089). nih.gov The proposed mechanism of action for this derivative involves the disruption of the biological membrane systems of the phytopathogen. nih.gov Sanguinarine, an isoquinoline alkaloid, also exhibited high antifungal activity against several plant pathogenic fungi, with the best inhibitory activity against Magnaporthe oryzae. nih.gov

The following table summarizes the antioomycete activity of a selected 3,4-dihydroisoquinolin-1(2H)-one derivative.

| Compound/Derivative | Phytopathogen | EC50 Value (µM) | Source |

| 3,4-dihydroisoquinolin-1(2H)-one I23 | Pythium recalcitrans | 14 | nih.gov |

| Sanguinarine | Magnaporthe oryzae | 6.96 µg/mL | nih.gov |

EC50: The half maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Antifungal Properties

The isoquinolinone scaffold is a core structure in various compounds that have been investigated for their pharmacological potential, including antifungal activity. Research into derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated notable activity against certain plant pathogens. rsc.org Specifically, these compounds have shown superior activity against the oomycete Pythium recalcitrans compared to other fungal phytopathogens. rsc.org

In one study, a series of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized and evaluated. One particular compound, designated as I23, exhibited the most potent in vitro activity against P. recalcitrans, with an EC50 value of 14 μM, which was more potent than the commercial agent hymexazol (EC50 of 37.7 μM). rsc.org Further investigation suggested that the mode of action might involve the disruption of the pathogen's biological membrane systems. rsc.org

Additionally, studies on fused isoxazoline/isoquinolinone hybrids have revealed promising antifungal activity against a range of fungal strains. mdpi.comnih.gov While not all derivatives show activity, certain isoxazole (B147169) benzamides and fused isoquinolinones have demonstrated notable minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values against various fungi. mdpi.com For instance, one isoxazole benzamide (B126) derivative showed MIC values between 0.04 and 0.24 mg/mL. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the isoquinoline and isoquinolinone core structures have been the subject of extensive research for their anti-inflammatory and immunomodulatory properties. semanticscholar.orgacs.org These compounds have been shown to modulate key signaling pathways involved in the inflammatory response.

A primary mechanism of action for many isoquinoline derivatives is the inhibition of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govfrontiersin.orgnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, novel isoquinoline derivatives effectively suppressed the production of pro-inflammatory mediators. nih.govresearchgate.net This includes reducing the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net The suppression of these cytokines is often linked to the inhibition of NF-κB nuclear translocation. nih.govnih.gov

Furthermore, these compounds can downregulate the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The inhibition of the MAPK signaling cascade, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, is considered an upstream event that leads to the downstream inhibition of NF-κB activation. nih.govnih.gov By modulating these pathways, isoquinolinone derivatives can exert potent anti-inflammatory effects in pre-clinical models of inflammation. frontiersin.orgmdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu For isoquinolinone derivatives, SAR studies have been crucial in identifying the key structural features required for their various biological potencies.

The biological activity of isoquinolinone derivatives can be significantly altered by modifying the substituents at various positions on the isoquinoline core. The nature, position, and electronic properties of these substituents play a critical role in determining the compound's potency and selectivity for specific biological targets.

For instance, in a series of isoquinoline derivatives designed as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, modifications to the benzamide portion of the molecule led to significant changes in binding affinity and functional activity. jst.go.jp The introduction of a chlorine atom onto the terminal phenyl ring at the 2-, 3-, or 4-position resulted in an increased binding potency. jst.go.jp Similarly, SAR studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis showed that the nature of the linking group at the 7-position was important; methylene (B1212753) (–CH2–) or amide (–CONH–) linkers were more effective than carbonyl (–CO–) or acetonyl (–COCH2–) linkers, suggesting that the spatial positioning of a terminal aromatic ring is crucial for target binding. nih.gov

In another study on 3-aminoisoquinolin-1(2H)-one derivatives evaluated for anticancer activity, compounds with a thiazolyl or pyrazolyl substituent at the 3-amino group, and no substituents at the C(4) position, were found to be the most effective. researchgate.net Conversely, the introduction of a 4-(p-ethoxybenzoyl) substituent was detrimental to the inhibitory activity. researchgate.net This highlights the sensitivity of biological activity to subtle structural modifications.

| Core Structure | Substituent Position/Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| Isoquinoline CRTH2 Antagonist | Chlorine atom on terminal phenyl ring | Increased binding potency and functional activity | jst.go.jp |

| Tetrahydroisoquinoline | Linker at position 7 (-CH2- or -CONH-) | More effective antimycobacterial activity compared to -CO- or -COCH2- linkers | nih.gov |

| 3-Aminoisoquinolin-1(2H)-one | Thiazolyl or pyrazolyl at 3-amino group | Most effective anticancer activity | researchgate.net |

| 3-Aminoisoquinolin-1(2H)-one | 4-(p-ethoxybenzoyl) group | Detrimental to inhibitory activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. fiveable.memedcraveonline.com This approach helps in predicting the activity of new compounds and optimizing lead structures. nih.govijnrd.org

For derivatives of 3,4-dihydroisoquinolin-1(2H)-one, 3D-QSAR studies have been employed to understand the structural requirements for their antioomycete activity against Pythium recalcitrans. rsc.org By generating Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models, researchers were able to reveal key structural features necessary for activity. The models highlighted the importance of the C4-carboxyl group and other specific steric and electrostatic fields around the molecule. rsc.org Such QSAR models provide crucial information for the rational design and further development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antifungal agents. rsc.org

Molecular Target Identification and Binding Studies

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action. For isoquinolinone derivatives, various studies have aimed to identify their direct binding partners and elucidate the nature of these interactions.

Research has shown that isoquinolinone derivatives can interact with a range of biological targets, including enzymes and receptors involved in cancer and inflammation. researchgate.net For example, certain derivatives have been investigated for their ability to bind to and inhibit Estrogen Receptor alpha (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in breast cancer therapy. researchgate.net In another context, a series of substituted pyrrolo[2,1-a]isoquinolin-3-one derivatives were found to be potent inhibitors of the enzymes Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). rsc.org Molecular modeling suggested that interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of these enzymes were beneficial for the inhibitory effect. rsc.org

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are critical in drug discovery to quantify the potency of a ligand.

For a novel series of isoquinoline derivatives, receptor binding assays were used to identify them as potent and selective antagonists of the CRTH2 receptor, a G protein-coupled receptor for prostaglandin (B15479496) D2 that plays a role in allergic diseases. jst.go.jp One optimized compound, TASP0412098, demonstrated a high binding affinity with an IC50 value of 2.1 nM. jst.go.jp In silico docking studies for other quinoxaline (B1680401) derivatives, a related class of compounds, suggested potential binding to the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which could explain their observed anticonvulsant activity. researchgate.net These binding studies are crucial for confirming the molecular targets identified through other methods and for quantifying the interaction between the compound and its target.

| Compound Series | Identified Molecular Target | Assay/Method | Key Finding (Potency) | Reference |

|---|---|---|---|---|

| Isoquinoline Derivatives | CRTH2 Receptor | Receptor Binding Assay | IC50 = 2.1 nM for compound 9l (TASP0412098) | jst.go.jp |

| Quinoxaline Derivatives | AMPA Receptor | Molecular Docking | Suggested as a potential mechanism for anticonvulsant activity | researchgate.net |

| Pyrrolo[2,1-a]isoquinolin-3-one Derivatives | AChE and BChE | Enzyme Inhibition Assay / Molecular Modeling | Potent dual inhibitors | rsc.org |

| 2,3-Diaryl Isoquinolinone Derivatives | ERα and VEGFR-2 | Inhibition Assays | Identified as dual-targeting agents for breast cancer | researchgate.net |

Protein-Ligand Interaction Research

The isoquinolinone scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives showing significant biological activity through direct interaction with protein targets. A prominent and well-documented example of this is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. nih.govnih.govnih.gov PARP is a family of proteins critical for cellular processes, particularly DNA repair and programmed cell death. youtube.com The inhibition of PARP is a clinically validated strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov

While direct protein-ligand interaction studies for this compound are not extensively available in the public domain, the broader class of isoquinolin-1(2H)-one derivatives has been evaluated for PARP inhibition. nih.gov For instance, compounds such as 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one have been identified as potent inhibitors of PARP activity in in vitro screens. nih.gov The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, a close analogue, is also known for its PARP1 inhibition. nih.govoulu.fi

The general mechanism of inhibition by these compounds involves their binding to the nicotinamide-adenine dinucleotide (NAD+) binding site of the PARP enzyme. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the DNA damage response mediated by PARP. The isoquinolinone core structure mimics the nicotinamide moiety of NAD+, allowing it to fit into the catalytic pocket of the enzyme.

Molecular modeling and structural studies of related isoquinolinone inhibitors bound to PARP reveal key interactions. These typically involve hydrogen bonds between the lactam function of the isoquinolinone ring and amino acid residues in the active site, as well as pi-stacking interactions between the aromatic system of the inhibitor and conserved aromatic residues in the protein. The specific substituents on the isoquinolinone ring play a crucial role in modulating the binding affinity and selectivity for different PARP family members.

| Compound Class | Protein Target | Mechanism of Interaction | Key Findings |

|---|---|---|---|

| Isoquinolin-1(2H)-one Derivatives | Poly(ADP-ribose) Polymerase (PARP) | Competitive inhibition at the NAD+ binding site | Inhibition of DNA repair pathways. Potentiates chemotherapy and radiotherapy in preclinical models. nih.gov |

| Thieno[2,3-c]isoquinolin-5(4H)-ones | PARP1 | Inhibition of enzymatic activity | Potential as an anti-ischemic agent. nih.gov Serves as a scaffold for developing specific PARP inhibitors. oulu.fi |

Disruption of Biological Membrane Systems as a Mode of Action

Beyond specific protein-ligand interactions, another potential mechanism of action for isoquinolinone derivatives involves the disruption of biological membrane systems. The cell membrane is a critical interface for cellular signaling and transport, and its perturbation can lead to significant biological consequences. Research on 3,4-dihydroisoquinolin-1(2H)-one derivatives, which share the core isoquinolinone structure, suggests that their biological activity may stem from their ability to disrupt the integrity and function of biological membranes. nih.gov

The amphiphilic nature of many isoquinolinone derivatives, possessing both hydrophobic aromatic rings and more polar functionalities, allows them to interact with the lipid bilayer of cell membranes. This interaction can manifest in several ways:

Intercalation into the Lipid Bilayer: The planar aromatic portion of the molecule can insert itself between the acyl chains of the phospholipids. This intercalation can alter the packing of the lipids, leading to changes in membrane fluidity and permeability.

Alteration of Membrane Elastic Properties: The presence of foreign molecules within the lipid bilayer can change its elastic properties, such as its stiffness and curvature. Such changes can, in turn, affect the function of membrane-embedded proteins like ion channels and receptors.

Induction of Lipid Phase Separation: At certain concentrations, these compounds might induce the formation of distinct lipid domains or even non-lamellar phases, which can severely compromise the barrier function of the membrane.

| Compound Class | Proposed Membrane Interaction | Potential Consequence | Supporting Evidence |

|---|---|---|---|

| 3,4-dihydroisoquinolin-1(2H)-one derivatives | Disruption of biological membrane systems | Loss of membrane integrity, altered permeability | Suggested as a mode of action for antioomycete activity. nih.gov |

| Amphiphilic small molecules | Intercalation within the lipid bilayer | Changes in membrane fluidity and protein function | General mechanism observed for various bioactive compounds. |

Advanced Spectroscopic and Analytical Research Methodologies Applied to 3 Ethoxy 1 2h Isoquinolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3-Ethoxy-1(2H)-isoquinolinone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be utilized for complete structural assignment.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ethoxy group would be identifiable by a characteristic triplet and quartet pattern. Protons on the isoquinolinone core would appear in the aromatic region, with their specific chemical shifts and coupling constants revealing their positions on the bicyclic ring system. The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbon, the carbons of the ethoxy group, and the aromatic carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity of protons within the aromatic rings and to confirm the coupling between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on their known proton assignments.

Expected NMR Data for this compound (Note: The following is a hypothetical data table based on typical chemical shifts for this class of compounds, as specific experimental data is not available.)

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Isoquinolinone Core | |||

| C-1 | - | ~162.0 | H-8 → C-1 |

| N-2 | ~10.5 (NH) | - | H-8 → C-1, C-3 |

| C-3 | - | ~155.0 | OCH₂ → C-3 |

| C-4 | ~6.5 (s) | ~95.0 | H-5 → C-4, C-4a |

| C-4a | - | ~138.0 | H-4, H-5 → C-4a |

| C-5 | ~7.8 (d) | ~125.0 | H-6 → C-5, C-8a |

| C-6 | ~7.3 (t) | ~127.0 | H-5, H-7 → C-6 |

| C-7 | ~7.6 (t) | ~132.0 | H-6, H-8 → C-7 |

| C-8 | ~8.2 (d) | ~128.0 | H-7 → C-8, C-1 |

| C-8a | - | ~126.0 | H-8, H-5 → C-8a |

| Ethoxy Group | |||

| OCH₂ | ~4.2 (q) | ~62.0 | CH₃ → OCH₂, C-3 |

| CH₃ | ~1.5 (t) | ~14.5 | OCH₂ → CH₃ |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₁₁H₁₁NO₂), distinguishing it from other compounds with the same nominal mass. The calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with high confidence.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group or parts of it.

Potential Fragmentation Pathways:

Loss of ethylene (B1197577): A primary fragmentation could be the loss of an ethylene molecule (C₂H₄, 28 Da) from the ethoxy group via a retro-Diels-Alder or similar rearrangement, leading to the 3-hydroxy-1(2H)-isoquinolinone ion.

Loss of the ethoxy radical: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

Ring fragmentation: Subsequent fragmentation of the isoquinolinone core could occur, often involving the loss of carbon monoxide (CO, 28 Da) from the lactam ring, a common fragmentation pattern for such structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This information would confirm the planarity of the isoquinolinone ring system and reveal the conformation of the ethoxy substituent relative to the ring. Furthermore, the analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which govern the solid-state architecture.

Hypothetical Crystal Data Table (Note: This table illustrates the type of data obtained from an X-ray crystallography experiment.)

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

UV-Vis Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system.

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., Hydrogen Bonding)

The study of molecular interactions, particularly hydrogen bonding, in this compound and related compounds relies heavily on advanced spectroscopic methodologies. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for elucidating the presence, strength, and nature of these non-covalent interactions, which play a crucial role in determining the molecule's structure, stability, and reactivity.

While direct spectroscopic studies on the hydrogen bonding of this compound are not extensively documented in publicly available literature, the analysis of closely related isoquinoline (B145761) derivatives provides significant insights into how such interactions can be characterized. The principles derived from these studies are directly applicable to understanding the potential for hydrogen bonding in this compound, which possesses a hydrogen bond donor (N-H group) and acceptor (carbonyl oxygen).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei. The chemical shift of a proton involved in a hydrogen bond is particularly sensitive to the strength of that bond. Generally, the stronger the hydrogen bond, the more deshielded the proton becomes, resulting in a downfield shift (higher ppm value) in the ¹H NMR spectrum.

In a study of a related compound, Methyl 1-ethoxy-3-hydroxyisoquinoline-4-carboxylate, a sharp singlet was observed at a remarkably downfield chemical shift of 13.31 ppm. This is highly indicative of a strong intramolecular hydrogen bond between the hydroxyl proton and a nearby carbonyl group. The significant deshielding of this proton suggests a strong polarization of the O-H bond due to its participation in the hydrogen bond.

Interactive Data Table: ¹H NMR Chemical Shifts Indicative of Hydrogen Bonding in an Isoquinoline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Inference |

| OH | 13.31 | s | Strong intramolecular hydrogen bond |

| Ar-H | 8.63 | d | Aromatic proton |

| Ar-H | 8.25 | dd | Aromatic proton |

| Ar-H | 7.68 | ddd | Aromatic proton |

| Ar-H | 7.36 | ddd | Aromatic proton |

| OCH₂CH₃ | 4.66 | q | Methylene protons of ethoxy group |

| COOCH₃ | 4.09 | s | Methyl protons of ester group |

| OCH₂CH₃ | 1.51 | t | Methyl protons of ethoxy group |

| Data derived from a study on Methyl 1-ethoxy-3-hydroxyisoquinoline-4-carboxylate. |

Furthermore, the temperature dependence of the chemical shift of the N-H proton in this compound could provide definitive evidence of intermolecular hydrogen bonding. In the presence of intermolecular hydrogen bonds, an increase in temperature typically leads to the disruption of these bonds, causing the proton signal to shift upfield (lower ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. The formation of a hydrogen bond weakens the covalent bond of the proton donor (e.g., N-H), leading to a characteristic shift in its stretching frequency. For an N-H group involved in a hydrogen bond, the stretching vibration will appear at a lower wavenumber (frequency) and will often be broader and more intense compared to a "free" N-H group.

For 1(2H)-isoquinolinone derivatives, the N-H stretching frequency is a key diagnostic tool for identifying hydrogen bonding. In a non-hydrogen-bonding solvent, a sharp band corresponding to the free N-H stretch would be expected. In contrast, in the solid state or in a hydrogen-bond-accepting solvent, this band would be expected to shift to a lower frequency and become broader, indicating the presence of intermolecular N-H···O=C hydrogen bonds.

Interactive Data Table: Expected IR Spectral Shifts Due to Hydrogen Bonding in 1(2H)-Isoquinolinones

| Vibrational Mode | Expected Frequency Range (Free) | Expected Frequency Range (H-bonded) | Change upon H-bonding |

| N-H stretch | 3400-3500 cm⁻¹ | 3100-3300 cm⁻¹ | Lower frequency, broadening, increased intensity |

| C=O stretch | 1650-1680 cm⁻¹ | 1630-1660 cm⁻¹ | Lower frequency |

The carbonyl (C=O) stretching frequency is also affected by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened, resulting in a shift of its stretching vibration to a lower wavenumber. This complementary information can be used to confirm the presence and nature of hydrogen bonding within a sample of this compound.

By combining the detailed insights from both NMR and IR spectroscopy, a comprehensive picture of the molecular interactions of this compound can be developed. These techniques not only confirm the existence of hydrogen bonds but also provide valuable data on their strength and whether they are intramolecular or intermolecular in nature.

Theoretical and Computational Studies of 3 Ethoxy 1 2h Isoquinolinone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties, including equilibrium geometries, electronic distributions, and vibrational frequencies.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 3-Ethoxy-1(2H)-isoquinolinone, quantum chemical calculations have been employed to determine its most stable three-dimensional structure. researchgate.net These studies, often performed at levels of theory like BMK/6-31+G(d,p), provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's architecture. researchgate.net

Conformational analysis, which explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for flexible molecules like this compound due to its ethoxy group. researchgate.net By identifying the global and local energy minima on the potential energy surface, researchers can understand the molecule's preferred shapes and the energy barriers between them. researchgate.net The optimized geometry reveals the planarity of the core isoquinolinone ring system and the specific orientation of the ethoxy substituent.

Below is a table of selected optimized geometric parameters for the related tautomer, 3-ethoxyisoquinoline (B8764572), calculated at the BMK/6-31+G(d,p) level of theory. researchgate.net

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C1–O9 | 1.338 |

| C3–N2 | 1.364 | |

| O9–C10 | 1.429 | |

| C10–C11 | 1.531 | |

| Bond Angles (º) | C1–O9–C10 | 119.1 |

| O9–C1–N2 | 120.5 | |

| O9–C10–C11 | 111.6 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxiapptec.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. ossila.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. wuxiapptec.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. wuxiapptec.com For this compound, DFT calculations can map the electron density distribution of these frontier orbitals, identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Relates to chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |